molecular formula C19H21ClFN3O3 B178879 Besifloxacin CAS No. 141388-76-3

Besifloxacin

Cat. No. B178879
M. Wt: 393.8 g/mol
InChI Key: QFFGVLORLPOAEC-SNVBAGLBSA-N
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Description

Besifloxacin is a fourth-generation fluoroquinolone antibiotic developed exclusively for topical ophthalmic use . It is used to treat bacterial conjunctivitis . The marketed compound is besifloxacin hydrochloride .


Synthesis Analysis

The synthesis of besifloxacin was initiated by a Japanese company, and in 2009 it was approved by the Food and Drug Administration (FDA) for the treatment of bacterial conjunctivitis in the United States .


Molecular Structure Analysis

The besifloxacin molecule has a chemical structure similar to gatifloxacin and moxifloxacin but differs in that it has a chlorine atom at the C-8 position and an amino-azepinyl group at the C-7 position . The chemical formula of Besifloxacin is C19H21ClFN3O3 .


Chemical Reactions Analysis

Besifloxacin is a bactericidal fluoroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, DNA replication, transcription, and repair are impaired .


Physical And Chemical Properties Analysis

Besifloxacin is a fluoroquinolone antibiotic with a molar mass of 393.84 g·mol−1 . It has low solubility in water, which limits its efficacy .

Scientific Research Applications

1. Treatment and Prevention of Ocular Bacterial Infections

  • Summary of Application : Besifloxacin is used in the treatment and prevention of ocular bacterial infections. It possesses balanced activity against bacterial topoisomerase II (also called DNA gyrase) and topoisomerase IV .
  • Methods of Application : Besifloxacin ophthalmic suspension, 0.6% is administered topically. It achieves high, sustained concentrations in the tear fluid and conjunctiva following topical administration, with negligible systemic exposure .
  • Results or Outcomes : Large randomized, controlled clinical trials have established the efficacy and safety of besifloxacin administered three times daily for 5 days for treatment of acute bacterial conjunctivitis in both adults and children, with high rates of clinical resolution (up to more than 70% by day 5) and bacterial eradication (more than 90% by day 5), and a low incidence of adverse events .

2. Development of Besifloxacin Nanocrystals

  • Summary of Application : Due to its importance in treating bacterial conjunctivitis and its low solubility in water, limiting its efficacy, a nanotechnology-based drug delivery preparation was developed to overcome this hurdle .
  • Methods of Application : Besifloxacin nanocrystals were prepared by small-scale wet milling and response surface methodology, using Povacoat® as a stabilizer .
  • Results or Outcomes : The particle’s average hydrodynamic diameter (Z-ave) was approximately 550 nm (17 times smaller than raw material), with a polydispersity index (PdI) of less than 0.2. The saturation solubility increased about two times compared to the raw material, making it possible to increase the dissolution rate of this drug substance, potentially improving its bioavailability and safety .

3. Nano-Formulating Besifloxacin and Employing Quercetin as a Synergizer

  • Summary of Application : This research involves the nano-formulation of Besifloxacin and the use of Quercetin as a synergizer to enhance the potency of Besifloxacin against pathogenic bacterial strains .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the available information .

Future Directions

Besifloxacin is an appropriate option for the treatment of bacterial conjunctivitis, and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is ongoing research into developing a nanotechnology-based drug delivery preparation to overcome the hurdle of its low solubility in water .

properties

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFGVLORLPOAEC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161706
Record name Besifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Not soluble in water
Record name Besifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06771
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Besifloxacin is a bactericidal fluroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV. By inhibiting DNA gyrase, DNA replication, transcription, and repair is impaired. By inhibiting topoisomerase IV, decatenation during cell devision is impaired. Inhibiting these two targets also slows down development of resistance.
Record name Besifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06771
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Besifloxacin

CAS RN

141388-76-3
Record name Besifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141388-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Besifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06771
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Besifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,950
Citations
CL Singh, A Singh, S Kumar… - Journal of Drug Delivery …, 2014 - jddtonline.info
… Besifloxacin is fourth generation ophthalmic … of besifloxacin suspension in the treatment of bacterial conjunctivitis, along with their different analytical techniques.Besifloxacin is a broad …
Number of citations: 12 jddtonline.info
EG Tótoli, HRN Salgado - Critical Reviews in Analytical Chemistry, 2018 - Taylor & Francis
… In this context, besifloxacin stands out, since it is a fluoroquinolone developed exclusively … Literature review on besifloxacin is presented, covering its pharmaceutical and clinical …
Number of citations: 19 www.tandfonline.com
JS Bertino, JZ Zhang - Expert opinion on pharmacotherapy, 2009 - Taylor & Francis
… have demonstrated that besifloxacin has wide-… besifloxacin had a prolonged ocular concentration and minimal systemic exposure. In clinical studies, patients randomized to besifloxacin …
Number of citations: 26 www.tandfonline.com
ME Tepedino, WH Heller, DW Usner… - … medical research and …, 2009 - Taylor & Francis
… to besifloxacin received vehicle and 12 patients randomized to vehicle received besifloxacin… Due to these misrandomizations, 473 and 484 patients were allocated to the besifloxacin …
Number of citations: 105 www.tandfonline.com
W Haas, CM Pillar, GE Zurenko, JC Lee… - Antimicrobial agents …, 2009 - Am Soc Microbiol
The antibacterial spectrum of besifloxacin, a novel fluoroquinolone recently approved for treatment of ocular infections, was studied using 2,690 clinical isolates representing 40 species…
Number of citations: 122 journals.asm.org
NJ Carter, LJ Scott - Drugs, 2010 - Springer
… besifloxacin against clinical isolates for which the drug is approved (section 5). Where specified, all studies discussed in this section tested besifloxacin … trials of besifloxacin ophthalmic …
Number of citations: 24 link.springer.com
MB McDonald, EE Protzko, LS Brunner, TW Morris… - Ophthalmology, 2009 - Elsevier
… The results obtained with besifloxacin ophthalmic suspension in this study … besifloxacin. Karpecki et al 26 reported rates of clinical resolution and microbial eradication with besifloxacin …
Number of citations: 104 www.sciencedirect.com
FS Mah, CM Sanfilippo - Ophthalmology and therapy, 2016 - Springer
… of besifloxacin in the management of acute bacterial keratitis. There is some evidence to suggest that besifloxacin may … Besifloxacin is an appropriate option for treatment of bacterial …
Number of citations: 27 link.springer.com
JW Proksch, CP Granvil, R Siou-Mermet… - Journal of ocular …, 2009 - liebertpub.com
… The methods used to investigate the ocular and systemic PK of besifloxacin following … , besifloxacin concentrations in rabbit cornea were not obtained.The penetration of besifloxacin …
Number of citations: 82 www.liebertpub.com
E Cambau, S Matrat, XS Pan… - Journal of …, 2009 - academic.oup.com
… of besifloxacin in … besifloxacin’s effect on its putative cellular targets, DNA gyrase and topoisomerase IV; and (ii) to define the primary and secondary intracellular targets of besifloxacin. …
Number of citations: 103 academic.oup.com

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